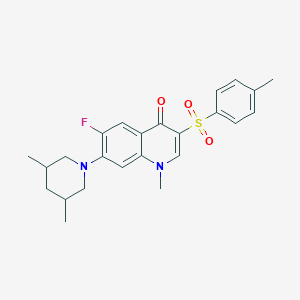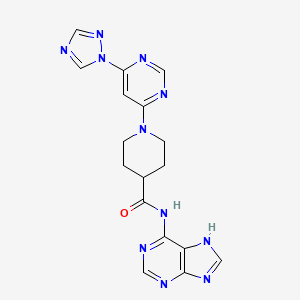![molecular formula C20H20N4O B2678202 N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine CAS No. 874009-94-6](/img/structure/B2678202.png)
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: 4-methoxyphenylethylamine.
Reaction: N-alkylation reaction using a suitable alkylating agent, such as an alkyl halide, under basic conditions to attach the 4-methoxyphenylethyl group to the pyrazoloquinazoline core.
Final Functionalization
Starting Materials: Various reagents depending on the desired functional groups.
Reaction: Functionalization reactions such as amination or methylation to achieve the final compound structure.
Industrial Production Methods
Industrial production of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazoloquinazoline Core
Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.
Reaction: Cyclization reaction under acidic or basic conditions to form the pyrazoloquinazoline core.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under controlled temperature and pH conditions.
Products: Oxidized derivatives of the compound, potentially altering the methoxy or ethyl groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the compound, possibly affecting the quinazoline ring or the methoxy group.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Amines, alcohols.
科学的研究の応用
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine has been explored for various applications in scientific research:
-
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Investigated for its potential in creating novel materials with specific electronic or optical properties.
-
Biology
Enzyme Inhibition: Studied as a potential inhibitor for certain enzymes, which could have implications in drug development.
Molecular Probes: Used in the design of molecular probes for imaging and diagnostic purposes.
-
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Pharmacology: Studied for its interactions with various biological targets, contributing to the understanding of its pharmacokinetics and pharmacodynamics.
-
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways and affecting cellular responses.
類似化合物との比較
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine can be compared with other compounds that have similar structures or functions:
-
N-[2-(4-ethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine
Similarity: Both compounds have a pyrazoloquinazoline core and a phenylethyl substituent.
Difference: The presence of an ethoxy group instead of a methoxy group, which can affect the compound’s electronic properties and reactivity.
-
2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
Similarity: Contains a quinazoline core and a phenylethyl substituent.
Difference: The presence of a chloro group and the position of the substituents, which can influence the compound’s chemical behavior and biological activity.
-
N-[2-(4-methoxyphenyl)ethyl]-2-methylquinazolin-4-amine
Similarity: Similar substituents and core structure.
Difference: The position of the methyl group and the specific ring structure, which can lead to different reactivity and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific substituent positions and the resulting chemical and biological properties.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-13-19-22-20(17-5-3-4-6-18(17)24(19)23-14)21-12-11-15-7-9-16(25-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBVVIAEKVBMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1)NCCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride](/img/structure/B2678119.png)
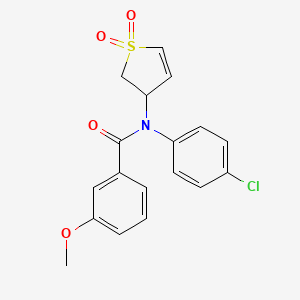
![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)

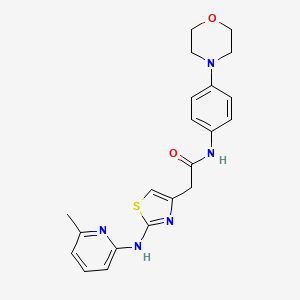
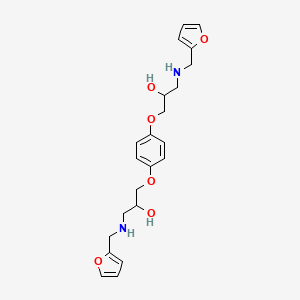
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)

![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)
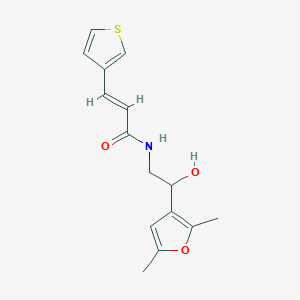
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678138.png)
